molecular formula C6H3F3IN B028551 2-Iodo-5-(trifluoromethyl)pyridine CAS No. 100366-75-4

2-Iodo-5-(trifluoromethyl)pyridine

Cat. No. B028551
M. Wt: 272.99 g/mol
InChI Key: WSEVWIIOEQZEOU-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethyl)pyridine is a pyridine derivative that has attracted attention due to its structural uniqueness and potential applications in chemical synthesis. The presence of both iodo and trifluoromethyl groups on the pyridine ring makes it a versatile intermediate for various organic transformations.

Synthesis Analysis

Research has explored multiple pathways for synthesizing 2-Iodo-5-(trifluoromethyl)pyridine and related compounds. A notable method involves the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, leading to the formation of a n–σ* complex. This complex undergoes further reactions to yield derivatives of 2-Iodo-5-(trifluoromethyl)pyridine (Chernov'yants et al., 2011). Additionally, the displacement of iodine by (trifluoromethyl)copper generated in situ has been demonstrated as an effective strategy for introducing the trifluoromethyl group to pyridines (Cottet & Schlosser, 2002).

Molecular Structure Analysis

The crystal structure of related compounds, such as bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide, has been determined, revealing insights into the molecular geometry and intermolecular interactions present in these types of compounds. These structures are characterized by linear, centrosymmetrical anions and cationic moieties with almost linear S–I+–S linkers, demonstrating the influence of the trifluoromethyl and iodo substituents on the molecular architecture (Chernov'yants et al., 2011).

Chemical Reactions and Properties

2-Iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, reflecting its reactivity and functional utility in organic synthesis. For example, halogen shuffling in pyridines has been observed, where site-selective electrophilic substitutions allow for the transformation of chloro- to iodo- derivatives, facilitating further chemical manipulations (Mongin et al., 1998).

Scientific Research Applications

  • Regioexhaustive Functionalization : It is used for converting 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine into carboxylic acids (Cottet et al., 2004).

  • Synthesis of Pyridinecarboxylic and Quinolinecarboxylic Acids : It is a useful chemical for synthesizing various pyridinecarboxylic acids and quinolinecarboxylic acids (Cottet et al., 2003).

  • Trifluoroacetylation of Arenes : 2-(Trifluoroacetoxy)pyridine is useful for trifluoroacetylating arenes under the Friedel-Crafts conditions, producing trifluoromethyl aryl ketones in good yields (Keumi et al., 1990).

  • Starting Material for Reaction Sequences : It can serve as a starting material for further manipulation in reaction sequences involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).

  • Synthesis of Pesticides : 2,3-Dichloro-5-trifluoromethyl pyridine is widely used in synthesizing pesticides (Lu Xin-xin, 2006).

  • Selective Metalation and Functionalization : It can be selectively metalated and subsequently carboxylated or functionalized at the 3- or 6-position for the preparation of regioisomerically uncontaminated pyridinecarboxylic acids and quinolinecarboxylic acids (Schlosser & Marull, 2003).

  • Intermediate in Pharmaceuticals and Agrochemicals : 2-chloro-5-trifluromethyl pyridine is used as an intermediate in pharmaceuticals, agrochemicals, particularly in herbicides (Li Zheng-xiong, 2004).

  • Biological and Pharmaceutical Properties : 2,4,6-triarylpyridines have biological and pharmaceutical properties such as anti-convulsant, anesthetic, anti-malarial, vasodilator, anti-epileptic, and use as pesticidal, fungicidal, and herbicidal agents (Maleki, 2015).

  • Synthesis of COMT Inhibitor Intermediates : 2-(trifluoromethyl)nicotinic acid derivatives serve as key intermediates in the manufacture of the COMT inhibitor (Kiss et al., 2008).

  • Spectroscopic and Optical Properties : 5-Bromo-2-(trifluoromethyl)pyridine has spectroscopic, optical, DNA, and antimicrobial properties (Vural & Kara, 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, including 2-Iodo-5-(trifluoromethyl)pyridine, have been increasingly used in the agrochemical, pharmaceutical, and functional materials fields due to the unique properties of fluorine and the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

2-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEVWIIOEQZEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622946
Record name 2-Iodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-(trifluoromethyl)pyridine

CAS RN

100366-75-4
Record name 2-Iodo-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-(trifluoromethyl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID80622946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-5-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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